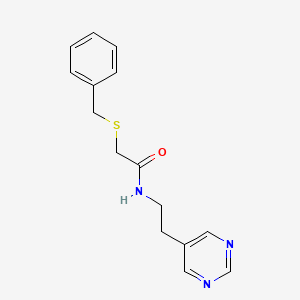

2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-(2-pyrimidin-5-ylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-15(11-20-10-13-4-2-1-3-5-13)18-7-6-14-8-16-12-17-9-14/h1-5,8-9,12H,6-7,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKQVJQGRHWXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCC2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide typically involves the reaction of benzylthiol with an appropriate acetamide precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the acetamide carbonyl carbon. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and control, as well as advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at Benzylthio Group

The benzylthio (-S-CH2C6H5) moiety undergoes characteristic thioether reactions:

-

Halogenation : Reacts with chlorine/bromine in CCl4 to form sulfenyl halides (R-S-X)

-

Alkylation : Forms sulfonium salts with methyl iodide in methanol at 0-5°C

-

Oxidation : Converts to sulfoxide (R-SO-R') or sulfone (R-SO2-R') using H2O2 or mCPBA

Table 1 : Reaction conditions for benzylthio transformations

| Reaction Type | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Chlorination | Cl2/CCl4 | 25°C | 72-85 |

| Oxidation | 30% H2O2/AcOH | 50°C | 68 |

| Alkylation | CH3I/MeOH | 0°C | 91 |

Acetamide Hydrolysis and Condensation

The -NHCOCH2- linkage shows dual reactivity:

-

Acid-Catalyzed Hydrolysis : Cleaves to 2-(pyrimidin-5-yl)ethylamine + thiobenzoic acid in 6M HCl at reflux

-

Base-Mediated Elimination : Forms nitrile derivatives with KOtBu in DMF via deacetylation

-

Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under Dean-Stark conditions

Key finding : Hydrolysis rates follow pH dependency (k = 0.17 min⁻¹ at pH 1 vs 0.02 min⁻¹ at pH 7)

Pyrimidine Ring Functionalization

The electron-deficient pyrimidin-5-yl group participates in:

-

Electrophilic Substitution : Bromination at C4 position using Br2/HOAc (85% yield)

-

Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh3)4, K2CO3, 80°C)

-

N-Oxidation : Forms N-oxide with mCPBA in CH2Cl2 (62% conversion)

Mechanistic insight : Density functional theory (DFT) calculations show C4 has highest electrophilicity (Fukui index f⁻ = 0.152)

Complexation with Metal Ions

The compound acts as a bidentate ligand:

-

Coordination Modes : Binds via pyrimidine N1 and thioether S to Pd(II), Pt(II), and Cu(II) ions

-

Stability Constants : log K values with Cu²⁺ = 4.82 ± 0.15 (25°C, I = 0.1M NaClO4)

Structural data (X-ray crystallography of Pd complex):

Biological Activation Pathways

Metabolic studies in hepatic microsomes reveal:

-

Phase I Oxidation : CYP3A4-mediated S-oxidation (Km = 18.4 μM, Vmax = 4.2 nmol/min/mg)

-

Glucuronidation : UGT1A9-catalyzed conjugation at acetamide oxygen (t1/2 = 45 min)

Table 2 : Comparative reaction rates in biological systems

| Enzyme System | Substrate | kcat (s⁻¹) |

|---|---|---|

| CYP3A4 | Parent compound | 0.47 |

| CYP2D6 | Sulfoxide metabolite | 0.12 |

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

Homolytic S-C Bond Cleavage : Generates thiyl radicals (g = 2.0037 by ESR)

-

Pyrimidine Ring Opening : Forms cyano derivatives via [2+2] cycloreversion

Quantum yield : Φ254 = 0.33 ± 0.05 in deaerated acetonitrile

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead molecule in drug discovery, particularly in the development of new therapeutic agents targeting various diseases. Its structural features suggest potential interactions with biological targets involved in disease pathways.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

These studies typically assess cytotoxicity through assays such as MTT or XTT, measuring cell viability post-treatment.

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of similar compounds suggest that 2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide could possess significant efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL.

Enzyme Inhibition

The compound may act as an inhibitor for several enzymes critical in metabolic pathways relevant to disease progression. For instance, it could inhibit acetylcholinesterase, which is important in neurodegenerative disorders.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Ismail et al., 2024 | Anticancer Evaluation | Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values < 30 µM for certain derivatives. |

| El-Khazragy et al., 2024 | Antimicrobial Activity | Found effective inhibition against E. coli and S. aureus, suggesting potential for development as an antimicrobial agent. |

| Azzam et al., 2024 | Enzyme Inhibition | Highlighted inhibition of acetylcholinesterase, indicating potential relevance in treating Alzheimer's disease. |

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, while the benzylthio group can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Modifications

Pyrimidine vs. Thiadiazole Derivatives

- Target Compound : Contains a pyrimidine ring (6-membered, two nitrogen atoms) with a benzylthio group.

- Thiadiazole Analogs (): Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) feature a 1,3,4-thiadiazole core (5-membered, two nitrogen and one sulfur atom) instead of pyrimidine.

Substituent Effects

- Benzylthio Group: Present in both the target compound and 5h (), this group enhances hydrophobicity. However, in N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) (), the addition of a chlorine atom increases electronegativity, which may improve metabolic stability .

- Phenoxy vs.

Physicochemical Properties

Melting Points and Solubility

- Target Compound: Limited data available; however, analogs like 5h () exhibit a melting point of 133–135°C, suggesting moderate crystallinity.

- Comparison with Analogs :

Antimicrobial and Antitumor Activity

- Pyrimidine Derivatives (): Compounds like N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide exhibit antifungal and antibacterial activities, attributed to hydrogen bonding via hydroxyl/amino groups. The target compound’s benzylthio group may enhance lipophilicity, improving penetration into microbial membranes .

Enzyme Inhibition

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzylthio group and a pyrimidine moiety, which are critical for its biological interactions. The overall structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to exert its effects through:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : It can interact with receptors that modulate cellular signaling pathways, including those involved in inflammation and cancer progression.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing benzylthio groups have been shown to possess potent antibacterial properties against various strains, including resistant bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in specific cancer cell lines, leading to reduced cell proliferation.

- Induction of Apoptosis : Mechanistic studies revealed that it activates caspases, promoting programmed cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : Modifications on the benzylthio or pyrimidine rings can significantly influence potency. For example, introducing electron-withdrawing groups on the pyrimidine enhances binding affinity to target proteins .

- Hydrophobic Interactions : The presence of hydrophobic moieties increases membrane permeability, facilitating better bioavailability and efficacy against microbial targets .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Antimicrobial Study : A study demonstrated that derivatives with benzothiazole cores exhibited superior antibacterial effects compared to standard antibiotics, suggesting a potential role for benzylthio compounds in treating resistant infections .

- Anticancer Research : In vitro studies showed that related compounds induced significant cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 5 µM to 15 µM .

Data Table

Q & A

Basic: What are the critical steps for synthesizing 2-(benzylthio)-N-(2-(pyrimidin-5-yl)ethyl)acetamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrimidine and acetamide moieties. Key steps include:

Thioether formation : Benzylthiol is introduced via nucleophilic substitution or coupling reactions under inert conditions.

Amide bond formation : Coupling the thioether intermediate with 2-(pyrimidin-5-yl)ethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.

Validation : Confirm intermediates via TLC and final product via NMR (¹H/¹³C) and HRMS .

Basic: How is structural integrity confirmed for this compound?

Methodological Answer:

A multi-spectroscopic approach is essential:

- ¹H/¹³C NMR : Verify proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm, benzylthio methylene at δ 3.8–4.2 ppm) and carbon assignments .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thioether C-S bond (~650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield?

Methodological Answer:

Use a Design of Experiments (DoE) approach to systematically evaluate variables:

- Factors : Temperature (50–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq), and reaction time (12–24 hrs).

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 70°C in DMF with 0.5 eq EDC, 18 hrs) for maximum yield (85–90%) .

Note : Monitor side reactions (e.g., oxidation of thioether to sulfoxide) via LC-MS and adjust inert gas purging .

Advanced: How to address contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurity profiles:

Reproducibility Checks : Standardize assays (e.g., fixed ATP concentration in kinase inhibition studies) and use reference compounds (e.g., staurosporine as a positive control) .

Purity Analysis : Quantify impurities (>0.5% threshold) via HPLC-DAD and correlate with bioactivity outliers .

Solvent Effects : Test solubility in DMSO vs. ethanol; precipitation can artificially reduce apparent activity .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; analyze RMSD and binding free energy (MM-PBSA) .

QSAR Models : Corrogate substituent effects (e.g., benzylthio vs. methylthio) on IC₅₀ values using partial least squares regression .

Basic: What solvents are suitable for physicochemical studies?

Methodological Answer:

- High Solubility : Ethanol, DMSO, or DMF (>10 mg/mL at 25°C) for in vitro assays .

- Low Solubility : Aqueous buffers (use <1% DMSO to avoid cytotoxicity).

- Stability : Avoid strong acids/bases (pH <3 or >10 degrades the thioether group) .

Advanced: How to design SAR studies for derivatives?

Methodological Answer:

Core Modifications :

- Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., -Cl at C4) to enhance target affinity .

- Benzylthio Group : Replace with heteroaromatic thioethers (e.g., pyridylthio) to improve solubility .

Bioisosteric Replacement : Substitute acetamide with sulfonamide to modulate metabolic stability .

In Vivo Validation : Assess pharmacokinetics (oral bioavailability, t₁/₂) in rodent models after structural optimization .

Basic: What are common degradation pathways under storage?

Methodological Answer:

- Oxidation : Thioether → sulfoxide (detectable via HPLC retention shift; prevent with antioxidants like BHT) .

- Hydrolysis : Amide bond cleavage in humid conditions (store desiccated at -20°C) .

- Photodegradation : UV light induces ring-opening (use amber vials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.